molecular formula C5H12ClNO B2564496 1,3-Dimethylazetidin-3-ol;hydrochloride CAS No. 2243507-37-9

1,3-Dimethylazetidin-3-ol;hydrochloride

Cat. No.: B2564496
CAS No.: 2243507-37-9
M. Wt: 137.61
InChI Key: YJNYVHVCRQIKPT-UHFFFAOYSA-N
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Description

1,3-Dimethylazetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol It is a hydrochloride salt form of 1,3-dimethylazetidin-3-ol, which is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethylazetidin-3-ol;hydrochloride typically involves the reaction of 1,3-dimethylazetidine with hydrochloric acid. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylazetidin-3-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1,3-Dimethylazetidin-3-ol;hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethylazetidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylazetidine: The parent compound without the hydroxyl group.

    Azetidine: The basic four-membered nitrogen-containing ring structure.

    Other Azetidine Derivatives: Compounds with various substituents on the azetidine ring.

Uniqueness

1,3-Dimethylazetidin-3-ol;hydrochloride is unique due to the presence of both methyl groups and the hydroxyl group on the azetidine ring, which imparts specific chemical and physical properties.

Properties

IUPAC Name

1,3-dimethylazetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(7)3-6(2)4-5;/h7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNYVHVCRQIKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243507-37-9
Record name 1,3-dimethylazetidin-3-ol hydrochloride
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